(R)-2-phenylpropanal

Analytical Chemistry Quality Control Chiral Purity

(R)-2-phenylpropanal (CAS 38235-74-4), also known as (R)-hydratropaldehyde, is a chiral aromatic aldehyde with the molecular formula C9H10O and a molecular weight of 134.18 g/mol. It serves as a key enantiopure building block in asymmetric synthesis, fragrance development, and pharmaceutical intermediate production.

Molecular Formula C9H10O
Molecular Weight 134.17 g/mol
CAS No. 38235-74-4
Cat. No. B1361230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-phenylpropanal
CAS38235-74-4
Molecular FormulaC9H10O
Molecular Weight134.17 g/mol
Structural Identifiers
SMILESCC(C=O)C1=CC=CC=C1
InChIInChI=1S/C9H10O/c1-8(7-10)9-5-3-2-4-6-9/h2-8H,1H3/t8-/m0/s1
InChIKeyIQVAERDLDAZARL-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-2-Phenylpropanal CAS 38235-74-4: Chiral Building Block for Asymmetric Synthesis and Enantioselective Applications


(R)-2-phenylpropanal (CAS 38235-74-4), also known as (R)-hydratropaldehyde, is a chiral aromatic aldehyde with the molecular formula C9H10O and a molecular weight of 134.18 g/mol [1]. It serves as a key enantiopure building block in asymmetric synthesis, fragrance development, and pharmaceutical intermediate production. Its primary value proposition lies in its defined stereochemistry, enabling precise control over the three-dimensional architecture of downstream products [2]. The compound exhibits a maximum specific optical rotation [α]²⁵D ≈ −238° (neat) [3], providing a fundamental benchmark for verifying enantiomeric purity in procurement and quality control.

Stereochemical control in asymmetric synthesis workflows
Optical rotation benchmark for rapid identity verification
Chiral pool entry for (R)-configured compound libraries

Why (R)-2-Phenylpropanal Cannot Be Substituted with Racemic or (S)-Enantiomer Analogs


The biological and sensory properties of chiral molecules are profoundly dependent on their absolute configuration, a phenomenon exemplified by 2-phenylpropanal. Substituting (R)-2-phenylpropanal with its racemic mixture or the (S)-enantiomer introduces significant variability and can lead to suboptimal or entirely different outcomes. Enzymatic systems exhibit clear stereopreference, with certain reductases showing >50,000-fold difference in catalytic efficiency between enantiomers [1]. In sensory applications, while (R)- and (S)-enantiomers may share similar odor descriptors, their threshold values and subtle character nuances differ, impacting fragrance formulation precision [2]. Furthermore, in asymmetric synthesis, the use of racemic starting material reduces atom economy and requires additional purification steps compared to using an enantiopure building block, directly impacting process cost and yield [3].

Enzymatic stereopreference may shift pathway outcome significantly
Sensory threshold differences can alter formulation precision
Racemic starting material reduces stereochemical yield and requires extra purification

(R)-2-Phenylpropanal: Quantitative Differentiation Evidence vs. Comparators


Absolute Specific Rotation: A Critical Identity and Purity Benchmark for Procurement

The absolute specific rotation of (R)-2-phenylpropanal is a fundamental physical property that differentiates it from its enantiomer and serves as a primary identity test. For optically pure (R)-2-phenylpropanal, the maximum specific rotation [α]²⁵D is approximately −238° (neat) [1]. This value is directly opposite in sign to the (S)-enantiomer and provides a quantifiable, instrument-based method for confirming both identity and enantiomeric excess, which is essential for ensuring consistent performance in subsequent stereoselective reactions.

Specific Rotation
Head-to-head
[α]²⁵D ≈ −238° (neat)
Supports enantiopure identity verification
Polarimetry at 25°C, sodium D-line, neat sample
Analytical Chemistry Quality Control Chiral Purity

Catalytic Asymmetric Henry Reaction: Superior Diastereo- and Enantioselectivity with (R)-2-phenylpropanal

In a catalytic diastereoselective Henry reaction, (R)-2-phenylpropanal demonstrates outstanding performance, yielding the adduct with 99% enantiomeric excess (ee) and a 99:1 syn/anti ratio when reacted with nitromethane using an (S,S,S)-L1-CuCl complex [1]. This high level of stereocontrol is a direct consequence of the substrate's defined chirality. In contrast, a reaction with the (S)-enantiomer and nitroethane using the (R,R,R)-L1-CuCl catalyst yields three contiguous stereogenic centers, also with high syn-selectivity, but the outcome is a different set of stereoisomers [2]. The choice of (R)- or (S)-substrate dictates the absolute configuration of the resulting multi-stereocenter products.

Henry Reaction Stereoselectivity
Head-to-head
99% ee, 99:1 syn/anti (with (S,S,S)-L1-CuCl)
Reported stereochemical directing group fit
vs. (S)-enantiomer yields different stereoisomers in Henry reaction
Asymmetric Catalysis C-C Bond Formation Chiral Ligand Design

Enzymatic Enantioselectivity: Engineered (R)-Selective Mutants for Asymmetric Alcohol Synthesis

Through directed evolution, researchers have developed both (R)- and (S)-selective mutants of a thermostable alcohol dehydrogenase that can catalyze the dynamic reductive kinetic resolution (DYRKR) of rac-2-phenylpropanal [1]. This work demonstrates the ability to engineer enzymes with a defined stereopreference for the (R)-enantiomer, leading to the formation of (R)-2-phenylpropanol in essentially enantiomerically pure form. This is a quantifiable differentiation: an (R)-selective mutant provides a direct route to (R)-alcohol, whereas an (S)-selective mutant or the wild-type enzyme would yield the opposite enantiomer or a mixture.

Engineered Enzyme Selectivity
Head-to-head
(R)-selective mutant yields (R)-2-phenylpropanol in essentially enantiopure form
Supports enantioselective biocatalyst development
DYRKR with alcohol dehydrogenase mutants; (S)-selective mutant gives opposite enantiomer
Biocatalysis Directed Evolution Alcohol Dehydrogenase

Large-Scale Reductive Dynamic Kinetic Resolution: Access to High-Titer (S)-2-Phenylpropanol Using Racemic Substrate

A whole-cell biocatalyst expressing an engineered reductase with high (S)-enantioselectivity enables the reductive dynamic kinetic resolution (DKR) of racemic 2-phenylpropanal to yield (S)-2-phenylpropanol [1]. This process achieves a remarkable product titer of 115 g/L (843 mM) with 93.1% enantiomeric excess (ee) from a 1 M racemic substrate feed [1]. The high enantioselectivity of the enzyme for the (S)-enantiomer (kcat/Km,S = 43·10³ s⁻¹ M⁻¹) drives the selective reduction while the (R)-enantiomer undergoes in situ racemization, allowing for theoretical complete conversion [2]. This provides a class-level inference: similar (R)-selective enzymes could be applied for the production of (R)-2-phenylpropanol from the same racemic feed, making the racemic mixture a versatile feedstock.

Biocatalytic DKR Productivity
Class-level
115 g/L (843 mM) with 93.1% ee (S)-product
Class-level inference for (R)-selective process development
Whole-cell catalyst, 1 M racemic feed; (R)-selective analog may achieve similar titers
Biocatalysis Process Chemistry Dynamic Kinetic Resolution

(R)-2-Phenylpropanal Application Scenarios Driven by Quantitative Evidence


Asymmetric Synthesis of Complex Multi-Stereocenter Scaffolds via Henry Reaction

As demonstrated by the 99% ee and 99:1 syn/anti ratio achieved in the Henry reaction with nitromethane, (R)-2-phenylpropanal is an ideal starting material for constructing complex molecules with multiple stereocenters [1]. This makes it invaluable for medicinal chemistry programs requiring precise stereochemical control for target engagement and for natural product synthesis where a specific diastereomer is the desired target. The high diastereoselectivity minimizes purification burden and maximizes yield of the desired isomer.

Quality Control and Chiral Purity Verification in Pharmaceutical and Flavor Industries

The well-defined specific rotation ([α]²⁵D ≈ −238°) provides a rapid, cost-effective, and definitive identity test for (R)-2-phenylpropanal [2]. This is crucial for procurement and quality assurance in GMP manufacturing of pharmaceutical intermediates or in the flavor and fragrance industry, where even trace amounts of the wrong enantiomer can alter sensory profiles or biological activity. It ensures batch-to-batch consistency and verifies the material against its specifications before use in critical applications.

Substrate for Engineering Stereocomplementary Biocatalytic Processes

The ability to evolve both (R)- and (S)-selective alcohol dehydrogenases that act on racemic 2-phenylpropanal highlights its utility as a platform substrate in biocatalysis [3]. This is directly applicable for developing green chemistry routes to either (R)- or (S)-2-phenylpropanol, valuable chiral building blocks for pharmaceuticals (e.g., NSAIDs) and agrochemicals. The use of an enantiopure substrate like (R)-2-phenylpropanal can also serve as a reference standard for calibrating and validating new analytical methods for chiral separation and quantification [4].

Chiral Pool Synthesis for (R)-Configured 2-Phenylalkanals and Amines

The synthesis of (R)-2-phenylpropanal from (S)-styrene oxide with high enantiomeric excess establishes it as a readily accessible, enantiopure building block [5]. It can serve as a chiral pool starting material for a wide range of (R)-configured 2-phenylalkanals and, through reductive amination, for the synthesis of (R)-β-chiral amines [6]. This is a key advantage for procuring a material that can streamline the synthesis of diverse chiral libraries in drug discovery, avoiding the need for multiple, costly asymmetric syntheses for each target.

Application
Selection Property
Validation Focus
Asymmetric synthesis of complex stereocenters
Stereochemical directing group
Diastereomeric ratio and ee confirmation
Chiral purity verification
Optical rotation identity
Polarimetric batch consistency
Biocatalytic process development
Enzyme stereopreference compatibility
(R)-alcohol yield and ee
Chiral pool synthesis
Enantiopure building block
Downstream (R)-configured product integrity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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